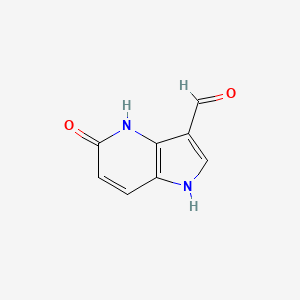

5-羟基-4-氮杂吲哚-3-甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

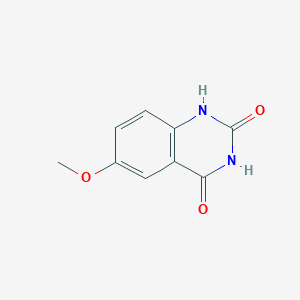

5-Hydroxy-4-azaindole-3-carbaldehyde is a useful research compound. Its molecular formula is C8H6N2O2 and its molecular weight is 162.15 g/mol. The purity is usually 95%.

BenchChem offers high-quality 5-Hydroxy-4-azaindole-3-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Hydroxy-4-azaindole-3-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

生物活性天然产物的合成

氮杂吲哚存在于许多生物活性天然产物和合成衍生物中。 它们最近已成为治疗多种疾病的多种治疗剂 . 氮杂吲哚的生化和生物物理特性使其成为新型合成方法的有吸引力的目标,这些方法可以生产多样取代的氮杂吲哚,包括生物活性天然产物和候选药物 .

多组分反应 (MCRs)

1H-吲哚-3-甲醛衍生物,如 5-羟基-4-氮杂吲哚-3-甲醛,在 MCR 中起着至关重要的作用。 这些反应是在一步中创建复杂分子的可持续策略,这种策略既节省时间又节省成本,并且符合绿色化学原则 . MCRs 已被用于合成各种生物活性结构,包括咔唑、三唑、吡唑、嘧啶、喹啉和咪唑衍生物 .

激酶抑制剂

氮杂吲哚骨架广泛用于激酶抑制剂的设计。这些抑制剂在药物发现和创新中起着关键作用,靶向参与疾病途径的各种蛋白激酶。 氮杂吲哚衍生物已从药物化学和基于片段的药物发现 (FBDD) 项目中涌现,成为有效的激酶抑制剂 .

抗氧化特性

吲哚衍生物表现出显着的抗氧化活性。吲哚核存在于许多天然产物中,并已显示出各种生物活性,包括抗氧化作用。 这种特性对于开发治疗氧化应激相关疾病至关重要 .

抗菌和抗生素活性

吲哚衍生物也表现出抗菌和抗生素特性。这些活性对于开发针对耐药菌株和其他病原体的新的治疗方法至关重要。 吲哚核心结构是许多具有这些特性的化合物的关键成分 .

抗炎和抗癌活性

吲哚核是 5-羟基-4-氮杂吲哚-3-甲醛结构的一部分,以其抗炎和抗癌活性而闻名。 这些特性使其成为药物开发的宝贵支架,导致针对炎症和癌症的新疗法 .

未来方向

The future directions for the use of 5-Hydroxy-4-azaindole-3-carbaldehyde could involve its incorporation into bioactive molecules, especially at the later stages of synthesis, to reveal bioactivities by expanding the chemical space toward unexplored biological applications via skeletal functionalization . This compound represents a novel class of nitrogen heterocyclic compound with potential applications in various fields of research.

作用机制

Target of Action

It is known that the azaindole chemical scaffold, to which this compound belongs, is represented in many biologically active natural products and synthetic derivatives . These compounds have yielded several therapeutic agents for a variety of diseases .

Mode of Action

It’s worth noting that azaindoles, in general, have interesting biochemical and biophysical properties . These properties have led numerous investigators to design and implement novel synthetic methods for azaindole core units, which have been used to produce a number of diversely substituted azaindoles, including bioactive natural products, key intermediates, and drug candidates .

Biochemical Pathways

It is known that derivatives of indole-3-carbaldehyde, a similar compound, are synthesized from tryptophan via the intermediates indole-3-acetaldoxime and indole-3-acetonitrile . These derivatives play an important role in pathogen defense in cruciferous plants .

Result of Action

It’s worth noting that azaindoles, in general, have yielded several therapeutic agents for a variety of diseases , suggesting that they may have significant biological effects.

Action Environment

It’s known that the biosynthesis of similar compounds, such as indole-3-carbaldehyde derivatives, can be influenced by environmental factors such as silver nitrate treatment .

属性

IUPAC Name |

5-oxo-1,4-dihydropyrrolo[3,2-b]pyridine-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c11-4-5-3-9-6-1-2-7(12)10-8(5)6/h1-4,9H,(H,10,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXNMCDFZDRNVMZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC2=C1NC=C2C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00440280 |

Source

|

| Record name | 5-HYDROXY-4-AZAINDOLE-3-CARBALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00440280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1027068-77-4 |

Source

|

| Record name | 5-HYDROXY-4-AZAINDOLE-3-CARBALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00440280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(tert-Butoxycarbonyl)(2-propynyl)amino]acetic acid](/img/structure/B1336638.png)

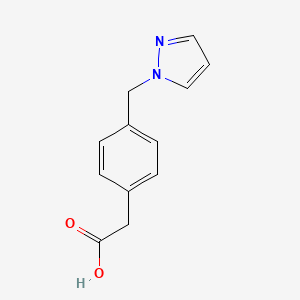

![2-[4-(pyrrol-1-ylmethyl)phenyl]acetic Acid](/img/structure/B1336659.png)